Calophyllic acid

Description

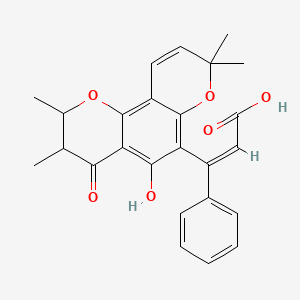

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(Z)-3-(5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12- |

InChI Key |

SSJOJPHKKKSPGS-ATVHPVEESA-N |

Isomeric SMILES |

CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)/C(=C\C(=O)O)/C4=CC=CC=C4)(C)C)C |

Canonical SMILES |

CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)C(=CC(=O)O)C4=CC=CC=C4)(C)C)C |

Synonyms |

calophyllic acid isocalophyllic acid |

Origin of Product |

United States |

Foundational & Exploratory

Calophyllic Acid and its Role in Skin Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calophyllic acid, a prominent bioactive constituent of Calophyllum inophyllum (Tamanu) oil, is gaining significant attention for its therapeutic potential in skin regeneration and wound healing. This technical guide provides an in-depth analysis of the mechanism of action, supported by quantitative data from key experimental findings. While much of the detailed mechanistic research has focused on the related compound calophyllolide, which is often studied as the primary active component, its actions provide a strong basis for understanding the therapeutic effects of Tamanu oil's constituents, including this compound. The primary mechanism of action is rooted in potent anti-inflammatory properties, specifically the modulation of cytokine expression and the polarization of macrophages to a pro-reparative phenotype. This guide summarizes the key signaling pathways, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the molecular interactions and experimental workflows.

Core Mechanism of Action: Anti-Inflammatory Activity

The process of skin regeneration is intricately linked to the inflammatory response. While acute inflammation is a necessary step for clearing debris and initiating repair, chronic inflammation can impede healing and lead to fibrosis. Calophyllolide, a key component often investigated alongside this compound, has been shown to accelerate wound healing primarily by modulating the inflammatory phase.[1][2][3]

The core mechanism involves a multi-faceted anti-inflammatory effect:

-

Downregulation of Pro-inflammatory Cytokines: Calophyllolide significantly reduces the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2] These cytokines are responsible for orchestrating the inflammatory cascade at the wound site.

-

Upregulation of Anti-inflammatory Cytokines: Concurrently, it enhances the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] IL-10 plays a crucial role in suppressing the inflammatory response and promoting a shift towards tissue repair and regeneration.

-

Macrophage Polarization: A critical aspect of its mechanism is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to a pro-reparative M2 phenotype.[2][3] M2 macrophages are instrumental in resolving inflammation and initiating the proliferative phase of wound healing.

-

Reduction of Neutrophil Infiltration: The activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils and a marker of their infiltration into tissue, is markedly reduced by calophyllolide treatment.[1][2] This indicates a reduction in the early inflammatory cell infiltrate, which can mitigate tissue damage.

Signaling Pathways

The modulation of cytokine expression by this compound and its associated compounds is likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammatory gene expression. By inhibiting these pathways, calophyllolide can effectively suppress the production of pro-inflammatory mediators.

Figure 1: Proposed anti-inflammatory signaling pathway of this compound/Calophyllolide.

Effects on Skin Cells and Extracellular Matrix

The regenerative effects of this compound extend to the key cellular and extracellular components of the skin.

-

Fibroblasts and Collagen Synthesis: While direct quantitative data on this compound's effect on fibroblasts is limited, studies on Calophyllum inophyllum extracts suggest a role in promoting collagen synthesis.[4] Calophyllolide treatment has been shown to increase collagen deposition in wound beds, which is essential for restoring the tensile strength of the skin.[2] The precise mechanism for this increase in collagen synthesis is an area for further investigation.

-

Keratinocytes: Calophyllolide has been demonstrated to have no cytotoxic effects on human keratinocyte (HaCaT) cell lines, indicating its safety for topical application.[1][2] The proliferation and migration of keratinocytes are crucial for re-epithelialization of the wound surface.

-

Matrix Metalloproteinases (MMPs): The remodeling of the extracellular matrix during wound healing is a delicate balance between synthesis and degradation. MMPs are key enzymes responsible for the degradation of matrix components. While there is no direct evidence yet on the effect of this compound on specific MMPs, its ability to reduce inflammation suggests a potential role in regulating MMP activity, as excessive inflammation can lead to dysregulated MMP expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on calophyllolide.

Table 1: In Vivo Wound Healing Efficacy of Calophyllolide

| Time Point | Treatment Group | Wound Closure (%) |

|---|---|---|

| Day 7 | Vehicle | ~71% |

| Calophyllolide | ~80% | |

| Day 14 | Vehicle | ~93% |

| Calophyllolide | ~97% |

Data adapted from Nguyen et al., 2017.[1]

Table 2: Effect of Calophyllolide on Inflammatory Markers

| Marker | Treatment Group | Relative Level/Activity |

|---|---|---|

| MPO Activity | Vehicle | High |

| Calophyllolide | Significantly Reduced | |

| IL-1β | Vehicle | High |

| Calophyllolide | Significantly Reduced | |

| IL-6 | Vehicle | High |

| Calophyllolide | Significantly Reduced | |

| TNF-α | Vehicle | High |

| Calophyllolide | Significantly Reduced | |

| IL-10 | Vehicle | Low |

| Calophyllolide | Significantly Increased |

Data adapted from Nguyen et al., 2017.[1][2]

Table 3: Effect of Calophyllolide on Macrophage Phenotype Markers

| Marker (Gene) | Macrophage Phenotype | Effect of Calophyllolide |

|---|---|---|

| CD14, CD127 | M1 (Pro-inflammatory) | Down-regulated |

| CD163, CD206 | M2 (Pro-reparative) | Up-regulated |

Data adapted from Nguyen et al., 2017.[2]

Experimental Protocols

This section provides an overview of the methodologies used in the key studies investigating the effects of calophyllolide.

In Vivo Wound Healing Model

A full-thickness excisional wound model in mice is commonly used to evaluate the wound healing properties of topical agents.

Figure 2: General workflow for an in vivo wound healing experiment.

Protocol:

-

Animal Model: Male BALB/c mice are typically used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

-

Wound Creation: A circular, full-thickness wound is created on the dorsal side of the mice using a sterile biopsy punch.

-

Treatment: The wound is topically treated with a known concentration of calophyllolide dissolved in a suitable vehicle (e.g., PBS). Control groups receive the vehicle alone or a standard-of-care treatment.

-

Wound Closure Measurement: The wound area is photographed daily, and the percentage of wound closure is calculated using image analysis software.

-

Tissue Collection: At predetermined time points (e.g., day 7 and day 14), animals are euthanized, and the wound tissue is excised for further analysis.

Cytokine Level Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in serum or tissue homogenates.

Protocol:

-

Sample Preparation: Blood samples are collected and centrifuged to obtain serum. Wound tissue is homogenized in a lysis buffer containing protease inhibitors.

-

ELISA Procedure: Commercially available ELISA kits for specific cytokines (IL-1β, IL-6, TNF-α, IL-10) are used according to the manufacturer's instructions.

-

Data Analysis: The optical density is measured using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

Collagen Quantification (Sircol Assay)

The Sircol Soluble Collagen Assay is a quantitative dye-binding method for the analysis of soluble collagens.

Protocol:

-

Tissue Homogenization: Excised wound tissue is homogenized in extraction reagent.

-

Collagen Precipitation: The homogenate is centrifuged, and the supernatant containing soluble collagen is collected.

-

Dye Binding: Sircol Dye Reagent is added to the supernatant, which binds to the collagen.

-

Quantification: The collagen-dye complex is precipitated, and after centrifugation, the pellet is dissolved in an alkali reagent. The absorbance is read at 555 nm, and the collagen concentration is determined against a collagen standard.

Future Directions and Conclusion

The existing evidence strongly supports the role of calophyllolide, a key constituent of Calophyllum inophyllum oil along with this compound, as a potent agent for promoting skin regeneration, primarily through its robust anti-inflammatory effects. Future research should focus on several key areas:

-

Delineating the specific roles of this compound: Head-to-head studies comparing the activity of purified this compound and calophyllolide are needed to understand their individual and potentially synergistic effects.

-

Elucidating the precise signaling pathways: Further investigation is required to confirm the direct effects on NF-κB and MAPK signaling pathways using techniques such as reporter assays and western blotting for phosphorylated pathway components.

-

Investigating effects on fibroblast and keratinocyte function: Quantitative studies on the impact of this compound on fibroblast proliferation, migration, and collagen gene expression, as well as on keratinocyte migration, are necessary.

-

Exploring the regulation of MMPs: Research into how this compound modulates the expression and activity of key MMPs during wound healing will provide a more complete picture of its mechanism of action.

References

- 1. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]

- 2. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction to Bioactive Compounds in Calophyllum inophyllum

An In-depth Technical Guide on the Core Anti-inflammatory Pathways of Bioactive Compounds from Calophyllum inophyllum

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of bioactive compounds derived from Calophyllum inophyllum, with a primary focus on Calophyllolide, due to the extensive available research. The postulated role of Calophyllic acid, another key constituent, is also discussed based on the activity of the plant's extracts.

Calophyllum inophyllum, commonly known as tamanu, is a rich source of various bioactive compounds, including coumarins, xanthones, and triterpenoids.[1] Among these, Calophyllolide and this compound are significant components recognized for their therapeutic potential.[1][2] While Calophyllolide has been the subject of detailed anti-inflammatory studies, this compound is considered a major bioactive substance in tamanu oil, contributing to its overall therapeutic effects.[2] This guide will synthesize the current understanding of the anti-inflammatory pathways modulated by these compounds.

Anti-inflammatory Pathways of Calophyllolide

Calophyllolide (CP) has demonstrated significant anti-inflammatory effects in preclinical models. Its mechanisms of action primarily involve the modulation of key inflammatory mediators and pathways.

Regulation of Inflammatory Cytokines and Mediators

Calophyllolide has been shown to modulate the expression of both pro- and anti-inflammatory cytokines, playing a crucial role in controlling the inflammatory response.[3] In a murine wound healing model, topical application of Calophyllolide led to a significant downregulation of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3] Concurrently, it upregulated the anti-inflammatory cytokine Interleukin-10 (IL-10).[3] This cytokine modulation helps to prevent a prolonged inflammatory phase, which can impair tissue repair.[3]

Furthermore, Calophyllolide markedly reduces the activity of Myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and tissue damage at the site of inflammation.[1][3]

Table 1: Quantitative Effects of Calophyllolide on Inflammatory Markers

| Marker | Effect | Model | Source |

| IL-1β | Downregulation | Murine cutaneous wound | [3] |

| IL-6 | Downregulation | Murine cutaneous wound | [3] |

| TNF-α | Downregulation | Murine cutaneous wound | [3] |

| IL-10 | Upregulation | Murine cutaneous wound | [3] |

| MPO Activity | Significant Reduction | Murine cutaneous wound | [1][3] |

Promotion of M2 Macrophage Polarization

Calophyllolide also influences the phenotype of macrophages, key immune cells in the inflammatory and repair processes. It promotes the polarization of macrophages towards the M2 phenotype, which is associated with anti-inflammatory and pro-resolving functions.[3][4] This is evidenced by the upregulation of M2-related gene expression.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

Calophyllic Acid Signaling Pathway Modulation in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth analysis specifically on the signaling pathways of calophyllic acid in macrophages is limited. This guide provides a comprehensive overview of the anti-inflammatory and signaling modulation properties of compounds derived from Calophyllum inophyllum, with a primary focus on the closely related and more extensively studied compound, calophyllolide. The mechanisms detailed herein are presented as a potential framework for understanding the bioactivity of this compound.

Executive Summary

This compound, a constituent of Calophyllum inophyllum, is presumed to possess significant immunomodulatory properties, particularly in the context of macrophage-mediated inflammation. Drawing parallels from the broader research on C. inophyllum extracts and the prominent compound calophyllolide, this document outlines the potential signaling pathways modulated by this compound in macrophages. The primary mechanism of action is hypothesized to be the suppression of pro-inflammatory responses through the inhibition of key signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), alongside the promotion of an anti-inflammatory M2 macrophage phenotype. This guide synthesizes the available data, presents it in a structured format for clarity, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development endeavors.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds from Calophyllum inophyllum. It is important to note that this data is primarily from studies on calophyllolide and general extracts, and is intended to serve as a reference for the potential efficacy of this compound.

Table 1: Inhibition of Pro-Inflammatory Mediators

| Compound/Extract | Cell Line | Stimulant | Mediator Inhibited | IC50 / Inhibition % | Reference |

| C. inophyllum Leaf Extract | RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent suppression | [1][2] |

| LPS | iNOS | Dose-dependent suppression | [1][2] | ||

| LPS | COX-2 | Dose-dependent suppression | [1][2] | ||

| Calophyllolide | RAW 264.7 | LPS | Not specified | Not cytotoxic at tested concentrations | [3] |

Table 2: Modulation of Cytokine Production

| Compound/Extract | Model | Effect on Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Effect on Anti-Inflammatory Cytokines (IL-10) | Reference |

| Calophyllolide | Murine wound model | Down-regulation | Up-regulation | [4][5] |

| C. inophyllum Leaf Extract | RAW 264.7 (LPS-induced) | Suppression of TNF-α, IL-6 | Not specified | [6] |

Core Signaling Pathways in Macrophage Modulation

The anti-inflammatory effects of compounds from C. inophyllum are largely attributed to their ability to modulate key signaling pathways within macrophages. These pathways are central to the inflammatory response and macrophage polarization.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[7] In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[8][9] Extracts from C. inophyllum have been shown to suppress the activation of the NF-κB pathway in LPS-induced RAW 264.7 cells.[2] This suggests that this compound may exert its anti-inflammatory effects by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8] Activation of these pathways by stimuli like LPS leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory genes.[8][10] Flavonoids and other natural products have been shown to inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages.[8] While direct evidence for this compound is lacking, it is plausible that it could similarly interfere with MAPK activation, contributing to its anti-inflammatory profile.

Figure 2: Hypothesized modulation of the MAPK signaling pathway by this compound.

Macrophage Polarization

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages.[11] Calophyllolide has been shown to promote the skewing of macrophages towards an M2 phenotype, which is beneficial for wound healing and the resolution of inflammation.[3][4] This M2 polarization is characterized by the upregulation of M2-related gene expression and the production of the anti-inflammatory cytokine IL-10.[4][5] It is hypothesized that this compound may also promote M2 polarization, potentially through the activation of transcription factors like PPARγ.

Figure 3: Hypothesized influence of this compound on macrophage polarization.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on macrophages, adapted from the available literature.

Macrophage Cell Culture and Treatment

-

Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.[1][2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For inflammatory stimulation, cells are typically treated with 100 ng/mL to 1 µg/mL of lipopolysaccharide (LPS).[1][6] Test compounds, such as this compound, are added at various concentrations, often 1 hour prior to LPS stimulation.[12]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[13]

-

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 100 µL of supernatant and mix with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant.[14]

-

Procedure:

-

Culture and treat macrophages as described in 4.1.

-

Collect the cell culture supernatant after the desired incubation period.

-

Perform ELISA for the target cytokines according to the manufacturer's instructions for the specific ELISA kit.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

-

Western Blotting for Signaling Proteins

-

Principle: To detect the levels of total and phosphorylated signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK, JNK) in cell lysates.[8]

-

Procedure:

-

Culture and treat macrophages for shorter time points (e.g., 15-60 minutes) to capture transient phosphorylation events.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies specific for the target proteins (total and phosphorylated forms) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Gene Expression Analysis (RT-qPCR)

-

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes (e.g., Tnf, Il6, Nos2, Arg1).[1][12]

-

Procedure:

-

Culture and treat macrophages as described in 4.1.

-

Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion and Future Directions

While direct and extensive research on the specific signaling pathways modulated by this compound in macrophages is still needed, the available evidence from related compounds and extracts of Calophyllum inophyllum provides a strong foundation for its potential as a potent anti-inflammatory agent. The hypothesized mechanisms, centered on the inhibition of NF-κB and MAPK pathways and the promotion of M2 macrophage polarization, offer promising avenues for further investigation.

Future research should focus on isolating pure this compound and performing comprehensive in vitro and in vivo studies to:

-

Elucidate its precise molecular targets within the NF-κB and MAPK signaling cascades.

-

Quantify its effects on a wider range of pro- and anti-inflammatory cytokines and mediators.

-

Investigate its role in modulating other relevant pathways, such as the Nrf2 and PPARγ pathways, which are also critical in regulating macrophage function and inflammation.[15][16]

-

Validate its therapeutic potential in animal models of inflammatory diseases.

A deeper understanding of the molecular mechanisms of this compound will be invaluable for the development of novel therapeutics for a variety of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]

- 5. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Macrophage Type Triggering as Target of the Action of Biologically Active Substances from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Obesity-associated inflammatory macrophage polarization is inhibited by capsaicin and phytolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macrophage Inflammatory Assay [bio-protocol.org]

- 15. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Isolation of Calophyllic Acid from Calophyllum inophyllum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of Calophyllic acid, a notable tetracyclic dipyranocoumarin found in the leaves of Calophyllum inophyllum. This document synthesizes available scientific literature to present detailed experimental protocols, quantitative data, and the current understanding of its therapeutic potential.

Discovery and Overview

This compound, along with its diastereoisomer isothis compound, was first isolated from the leaves of Calophyllum inophyllum by Patil et al. in 1993.[1] It is a member of the coumarin class of secondary metabolites, which are widely prevalent in the Calophyllum genus.[1] Unlike the well-studied calophyllolide, which is primarily concentrated in the nuts and seeds of the plant, this compound is localized in the foliage.[1][2][3][4]

Subsequent research has identified several significant biological activities for this compound, including antidyslipidemic (lipid-lowering), antioxidant, and potent antifilarial properties, making it a compound of interest for further pharmacological investigation.[1][3][4][5]

Quantitative Data

While specific yield data for pure this compound is not extensively reported, the following tables summarize quantitative data related to the extraction of phytochemicals from C. inophyllum leaves, providing context for expected yields of crude extracts and constituent classes.

Table 1: Phytochemical Composition of Methanolic Leaf Extract

| Phytochemical Class | Content (%) |

| Alkaloids | 11.51 |

| Tannins | 7.68 |

| Polyphenols | 2.53 |

| Triterpenoids | 2.48 |

| Flavonoids | 2.37 |

| Saponins | 2.16 |

Source: Data from phytochemical screening of a methanolic crude extract of C. inophyllum leaves.[6]

Table 2: Extraction Yields from C. inophyllum Leaves

| Extraction Method & Solvent | Yield of Crude Extract | Notes |

| Maceration with Methanol | 4.0% (w/w) | 750g of powdered leaves yielded 30g of extract.[7] |

| Percolation with 80% Methanol (aq) | 2.41% (w/w) | Optimal conditions for phenolic and flavonoid extraction.[8] |

Table 3: Biological Activity of this compound Mixture

| Activity | Model / Assay | Results |

| Antifilarial (Adult Brugia malayi) | In vitro motility inhibition | MIC: 15.6 µg/mL; IC₅₀: 2.1 µg/mL |

| Antifilarial (Microfilariae) | In vitro motility inhibition | MIC: 15.6 µg/mL; IC₅₀: 5.5 µg/mL |

| Antioxidant | Hydroxyl & Superoxide Radical Scavenging | Active at 200 µg/mL |

Source: Data pertains to a mixture of this compound and Isothis compound.[1][3]

Experimental Protocols

The following sections detail generalized methodologies for the extraction and isolation of this compound from C. inophyllum leaves, based on established protocols for isolating coumarins and other phenolic compounds from the plant.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Calophyllum inophyllum.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: Thoroughly wash the leaves with water to remove debris. Air-dry the leaves in the shade for several days until brittle, then pulverize them into a coarse powder using a mechanical grinder.

Extraction

A two-step extraction process is typically employed to first remove non-polar constituents before extracting the more polar this compound.

-

Defatting: Macerate the leaf powder in a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds. This step is crucial for cleaner subsequent extracts.

-

Main Extraction: Air-dry the defatted leaf powder. Perform an exhaustive extraction using a polar solvent. Maceration or percolation methods are effective.[7][8] Based on optimization studies for phenolic compounds from the leaves, the following conditions are recommended:

-

Concentration: Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Isolation and Purification

Purification is achieved through column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh) is commonly used.[7]

-

Column Packing: Prepare a slurry of the silica gel in the initial mobile phase solvent and pack it into a glass column.

-

Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution: Elute the column using a gradient solvent system. A common system for separating coumarins is a gradient of Hexane and Ethyl Acetate.[7]

-

Start with 100% Hexane.

-

Gradually increase the polarity by increasing the percentage of Ethyl Acetate (e.g., 95:5, 90:10, 85:15... 30:70 v/v Hexane:Ethyl Acetate).[7]

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 5-40 mL) sequentially.[7]

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Pool fractions that show a similar TLC profile.

-

Final Purification: The pooled fractions containing this compound may require further chromatographic steps (e.g., repeated column chromatography or preparative HPLC) to achieve high purity.

Structural Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques. While specific data points for this compound are not fully detailed in the reviewed literature, the necessary methods include:

-

Mass Spectrometry (MS): To determine the molecular weight.[7]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.[7]

-

Infrared (IR) Spectroscopy: To identify functional groups.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.[7]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes and known biological activities related to this compound.

Caption: Generalized workflow for the isolation and purification of this compound.

Caption: Overview of the primary biological activities of this compound.

Caption: Logical relationships in antioxidant and antifilarial activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Antidyslipidemic and antioxidant activity of the constituents isolated from the leaves of Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.uii.ac.id [journal.uii.ac.id]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.com [iomcworld.com]

- 8. Phenolic and flavonoid compounds extraction from <i>Calophyllum inophyllum</i> leaves - Arabian Journal of Chemistry [arabjchem.org]

biosynthetic pathway of Calophyllic acid in plants

An In-Depth Technical Guide to the Biosynthetic Pathway of Calophyllic Acid in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex tetracyclic pyranocoumarin found in various parts of the plant Calophyllum inophyllum, a member of the Calophyllaceae family.[1] This family of plants is a rich source of bioactive secondary metabolites, including a diverse array of coumarins, xanthones, and triterpenoids.[1][2][3] Coumarins from the Calophyllum genus, such as calanolide A, have garnered significant interest for their potent biological activities, including anti-HIV properties.[4][5] this compound, with its intricate molecular architecture, represents a fascinating target for biosynthetic investigation.

While the complete and experimentally validated biosynthetic pathway of this compound remains to be fully elucidated, substantial knowledge of the general phenylpropanoid and pyranocoumarin pathways allows for the construction of a comprehensive proposed route. This technical guide synthesizes the current understanding of coumarin biosynthesis to present a detailed, albeit partially hypothetical, pathway for this compound. It outlines the known foundational pathways, proposes the subsequent tailoring steps, and provides relevant quantitative data and experimental protocols to guide future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the well-established phenylpropanoid pathway, leading to the formation of a key coumarin intermediate, which then undergoes a series of tailoring reactions to yield the final complex structure.

Part 1: The Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[3][6] A series of three enzymatic reactions, which form the core of the general phenylpropanoid pathway, convert L-phenylalanine into p-Coumaroyl-CoA.[4][5][6]

-

Deamination of L-Phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][6]

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[4][6]

-

Activation of p-Coumaric Acid: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, p-Coumaroyl-CoA.[4][6]

Part 2: Formation of the Coumarin Core: Umbelliferone

The formation of the characteristic coumarin lactone ring is a critical branching point from the general phenylpropanoid pathway.

-

Ortho-hydroxylation: p-Coumaroyl-CoA undergoes ortho-hydroxylation at the 2'-position, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H), to form 2',4'-dihydroxycinnamoyl-CoA.[5]

-

Isomerization and Lactonization: The resulting molecule undergoes a trans/cis isomerization of the side chain, followed by a spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the core coumarin structure of umbelliferone (7-hydroxycoumarin). The enzyme Coumarin Synthase (COSY) has been shown to enhance the efficiency of this step.[4]

Part 3: Formation of the Pyran Ring: A Pyranocoumarin Scaffold

Umbelliferone serves as the crucial precursor for the biosynthesis of pyranocoumarins.[7] The formation of the pyran ring involves two key enzymatic steps.

-

Prenylation: A Prenyltransferase (PT) catalyzes the addition of a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the umbelliferone backbone.[4][8] This prenylation is a crucial step that determines the subsequent cyclization pattern.[8]

-

Cyclization: A specific Cytochrome P450 Monooxygenase (CYP450) then catalyzes the cyclization of the prenyl side chain to form the pyran ring, resulting in a basic pyranocoumarin scaffold like seselin or xanthyletin.[8]

Part 4: Proposed Tailoring Steps to Form this compound (Hypothetical)

The conversion of a simple pyranocoumarin scaffold into the complex structure of this compound requires a series of speculative tailoring reactions. The origin of the 4-phenyl group is a key question. One plausible hypothesis involves the condensation of a phenylpropanoid-derived precursor with a coumarin intermediate.

-

Formation of the 4-Phenyl Group: It is proposed that a precursor such as phenylpropiolic acid, derived from the phenylpropanoid pathway, condenses with a suitably hydroxylated coumarin intermediate. While this is known from chemical synthesis, a biological equivalent would require specific enzymes, possibly a unique synthase, to catalyze the C-C bond formation at the 4-position of the coumarin ring.[9]

-

Further Side-Chain Modifications: Subsequent to the formation of the 4-phenylpyranocoumarin core, a series of enzymatic modifications are necessary to achieve the final structure of this compound. These likely include:

-

Hydroxylations: Catalyzed by various CYP450s.

-

Methylations: Effected by S-adenosyl methionine (SAM)-dependent methyltransferases.

-

Formation of the Propanoic Acid Side Chain: This could involve the cleavage of a larger precursor or the stepwise extension of a side chain, requiring a suite of specific enzymes.

-

Key Enzymes in this compound Biosynthesis

The following table summarizes the key enzyme families known to be involved in the foundational pathways and those proposed to be involved in the tailoring steps leading to this compound.

| Enzyme Class | Abbreviation | Function | Pathway Stage |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to trans-cinnamic acid | Phenylpropanoid Pathway |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of trans-cinnamic acid to p-coumaric acid | Phenylpropanoid Pathway |

| 4-Coumarate-CoA Ligase | 4CL | Activation of p-coumaric acid to p-Coumaroyl-CoA | Phenylpropanoid Pathway |

| p-Coumaroyl-CoA 2'-Hydroxylase | C2'H | Ortho-hydroxylation of p-Coumaroyl-CoA | Coumarin Core Formation |

| Coumarin Synthase | COSY | Facilitates lactonization to form the coumarin ring | Coumarin Core Formation |

| Prenyltransferase | PT | Adds a prenyl group to the umbelliferone backbone | Pyran Ring Formation |

| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes cyclization and various oxidative modifications | Pyran Ring Formation & Tailoring |

| Methyltransferase | MT | Adds methyl groups to hydroxyl moieties | Proposed Tailoring |

| Synthase (hypothetical) | - | Catalyzes the addition of the 4-phenyl group | Proposed Tailoring |

Quantitative Data

Specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. However, kinetic data from related coumarin biosynthetic enzymes can provide a valuable reference for experimental design.

| Enzyme | Substrate(s) | Apparent Km (µM) | Source Organism |

| Bergaptol 5-O-geranyltransferase | Geranyl diphosphate (GPP) | 9 | Citrus limon[10][11] |

| Bergaptol 5-O-geranyltransferase | Bergaptol | 140 | Citrus limon[10][11] |

| Avian Liver Prenyltransferase | Isopentenyl-PP | > 0.7 (substrate inhibition) | Avian Liver[6] |

| Avian Liver Prenyltransferase | Geranyl-PP | ≤ 1.0 | Avian Liver[6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzyme characterization, and metabolite analysis. Below are detailed protocols for key experimental approaches.

Protocol 1: Transcriptome Analysis for Candidate Gene Identification

This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis in C. inophyllum using RNA sequencing.[12][13][14]

-

Plant Material Collection: Collect various tissues from C. inophyllum (e.g., leaves, bark, roots, seeds at different developmental stages) where this compound is known to accumulate.[15] Freeze immediately in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from each tissue sample using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina HiSeq.[14]

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled unigenes by sequence comparison against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Perform functional annotation using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify unigenes associated with secondary metabolite biosynthesis.[14]

-

Identify candidate genes for PAL, C4H, 4CL, PTs, and CYP450s based on homology to known sequences.

-

Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.[4]

-

Protocol 2: Heterologous Expression and Assay of a Candidate Prenyltransferase

This protocol describes the functional characterization of a candidate prenyltransferase (PT) identified from transcriptome analysis.

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate PT gene from C. inophyllum cDNA.

-

Clone the gene into a suitable expression vector (e.g., pYES2 for yeast or pET for E. coli).

-

Transform the expression construct into a suitable host (e.g., Saccharomyces cerevisiae or E. coli).

-

-

Microsome or Protein Isolation:

-

Induce gene expression in the host organism.

-

For membrane-bound PTs, prepare a microsomal fraction from the yeast or bacterial cells by differential centrifugation.

-

For soluble PTs, purify the recombinant protein using affinity chromatography.

-

-

Enzyme Activity Assay: [9][11]

-

Set up a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM Umbelliferone (or other potential coumarin substrate)

-

100 µM Dimethylallyl pyrophosphate (DMAPP)

-

10 mM MgCl₂

-

The microsomal preparation or purified enzyme.

-

-

Incubate the reaction at 30°C for 2 hours.

-

Stop the reaction by adding three volumes of methanol.

-

-

Product Analysis:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of prenylated coumarins.[9]

-

Protocol 3: Cytochrome P450 (CYP450) Enzyme Activity Assay

This protocol outlines a method for assaying the activity of a candidate CYP450 enzyme, for example, in the cyclization of a prenylated coumarin.[16][17][18]

-

Heterologous Expression: Express the candidate CYP450 gene along with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells.

-

Microsome Preparation: Prepare a microsomal fraction containing the recombinant CYP450 and CPR from the host cells.

-

Enzyme Activity Assay: [16]

-

Set up a reaction mixture in a microtiter plate containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

The microsomal preparation

-

The prenylated coumarin substrate (e.g., from the PT assay)

-

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction with a suitable solvent like acetonitrile.

-

-

Product Detection: Analyze the formation of the cyclized pyranocoumarin product using HPLC or LC-MS. For high-throughput screening, fluorescence-based assays can be developed if the product is fluorescent.[16]

Mandatory Visualizations

Figure 1: Proposed biosynthetic pathway of this compound.

Figure 2: Workflow for identifying biosynthetic genes.

Figure 3: Key enzyme classes in the proposed pathway.

Regulation of Biosynthesis

The biosynthesis of coumarins, as a branch of the phenylpropanoid pathway, is tightly regulated in response to various internal and external cues.[6] The expression of key upstream genes like PAL, C4H, and 4CL is often induced by biotic stresses, such as pathogen attacks, and abiotic stresses like nutrient deficiency, drought, and UV radiation.[4][6][12] This regulation allows plants to produce these defensive compounds when needed. The specific regulatory mechanisms controlling the downstream tailoring steps for this compound biosynthesis in C. inophyllum are currently unknown but are likely to involve specific transcription factors that respond to developmental and environmental signals.

Conclusion

The biosynthetic pathway of this compound is a complex process that begins with the well-characterized phenylpropanoid pathway and proceeds through the formation of a pyranocoumarin scaffold. While the initial steps are well-understood, the subsequent tailoring reactions that create the unique structure of this compound are still hypothetical and represent a fertile ground for future research. This guide provides a robust framework based on current knowledge, outlining a proposed pathway, key enzymatic players, and essential experimental protocols. The elucidation of this pathway through the application of modern transcriptomic and metabolomic techniques will not only advance our understanding of plant secondary metabolism but also could pave the way for the biotechnological production of this and other complex, bioactive coumarins.

References

- 1. iomcworld.com [iomcworld.com]

- 2. journal.uii.ac.id [journal.uii.ac.id]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenyltransferase. Kinetic studies of the 1'-4 coupling reaction with avian liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. academic.oup.com [academic.oup.com]

- 9. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of candidate genes related to calanolide biosynthesis by transcriptome sequencing of Calophyllum brasiliense (Calophyllaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of candidate genes related to calanolide biosynthesis by transcriptome sequencing of Calophyllum brasiliense (Calophyllaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pakbs.org [pakbs.org]

- 15. Calophyllolide Content in Calophyllum inophyllum at Different Stages of Maturity and Its Osteogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A High-Throughput Mass Spectrometric Enzyme Activity Assay Enabling the Discovery of Cytochrome P450 Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Calophyllic Acid: A Physicochemical and Biological Profile for Drug Development

Abstract: Calophyllic acid, a complex tricyclic diterpenoid acid derived from Calophyllum inophyllum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores its known biological signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural product.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its formulation, pharmacokinetics, and pharmacodynamics. While extensive experimental data for this compound is not universally published, the following table summarizes its known and predicted properties.

| Property | Data | Source(s) |

| Molecular Formula | C₂₅H₂₄O₆ | [1][2][3][4][5] |

| Molecular Weight | 420.5 g/mol | [1][2][3][5] |

| CAS Number | 36626-19-4 | [1][2][3] |

| Appearance | Data not available (typically a powder) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in certain organic solvents. Specific aqueous solubility data is limited. To enhance solubility, heating to 37°C and ultrasonication may be employed.[4] | [4] |

| Predicted XlogP | 5.3 | [6] |

| pKa | Data not available | |

| Ghose Rule Compliance | True | [7] |

Note: Some properties, such as melting point, boiling point, and pKa, lack readily available experimental data in the reviewed literature and would require empirical determination.

Experimental Protocols for Physicochemical Characterization

Standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections detail common methodologies for determining key physicochemical parameters relevant to drug development.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the traditional and most reliable technique.[8]

Methodology: Shake-Flask Method

-

Preparation: Prepare a saturated solution of this compound in both n-octanol and water. Equilibrate equal volumes of n-octanol and water by shaking them together for 24 hours to ensure mutual saturation.

-

Partitioning: Add a known quantity of this compound to a mixture of the pre-saturated n-octanol and water in a separation funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the n-octanol and water layers are clearly separated. Centrifugation can be used to expedite this process.

-

Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's dissolution rate and bioavailability. The equilibrium solubility method is a common approach.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.

-

Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid and determines the extent of a molecule's ionization at a given pH. This is critical as ionization state affects solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly notable. Research suggests its mode of action may involve the modulation of key inflammatory pathways.[1]

Anti-Inflammatory Mechanism

This compound is thought to exert its anti-inflammatory effects by modulating inflammatory cascades, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] Furthermore, it may influence the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting this pathway, this compound can reduce the production of these inflammatory mediators, thereby dampening the inflammatory response.[1][9]

Implications for Drug Development

The physicochemical properties of this compound have significant implications for its development as a therapeutic agent.

-

Lipophilicity (XlogP = 5.3): The high predicted LogP value suggests that this compound is highly lipophilic. While this may facilitate passage through cell membranes, it could also lead to poor aqueous solubility, potential for high plasma protein binding, and rapid metabolism. Formulation strategies such as lipid-based delivery systems may be required to improve its bioavailability.

-

Molecular Weight (420.5 g/mol ): The molecular weight is within the range typically considered favorable for oral bioavailability, aligning with guidelines like Lipinski's Rule of Five.[10]

-

Solubility: The limited aqueous solubility is a significant hurdle.[4] Early formulation development should focus on solubility enhancement techniques to ensure adequate exposure in vivo.

-

Biological Activity: The potent anti-inflammatory and wound-healing properties make it a strong candidate for dermatological applications and for treating inflammatory disorders.[1][9][11] Further investigation into its other reported activities, such as antimicrobial and analgesic effects, is warranted.[1]

Conclusion

This compound is a natural product with compelling therapeutic potential, particularly in the realm of anti-inflammatory and wound-healing applications. Its physicochemical profile, characterized by high lipophilicity and a molecular weight conducive to drug-likeness, presents both opportunities and challenges for drug development. The primary obstacle appears to be its poor aqueous solubility, which must be addressed through advanced formulation strategies. The elucidation of its precise mechanism of action, particularly its interaction with the NF-κB pathway, will further guide its development and optimization as a novel therapeutic agent. This guide provides a foundational dataset and procedural framework to aid researchers in advancing this compound from a promising natural compound to a potential clinical candidate.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Isothis compound | C25H24O6 | CID 6473848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C25H24O6) [pubchemlite.lcsb.uni.lu]

- 7. Phytochemical: this compound [caps.ncbs.res.in]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Calophyllic Acid: A Deep Dive into Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calophyllic acid, a complex 4-phenylcoumarin isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its therapeutic potential in several key areas, including inflammation, cancer, microbial infections, wound healing, and dyslipidemia. This document synthesizes available quantitative data, outlines experimental methodologies for its study, and visualizes the known signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, belonging to the coumarin class of secondary metabolites, has garnered significant scientific interest due to its potent and varied pharmacological effects. Often found as a diastereomeric mixture with isothis compound, its biological activities are the subject of ongoing investigation. This guide aims to consolidate the existing knowledge on this compound to serve as a foundational resource for researchers and drug development professionals.

Biological Activities and Therapeutic Potential

This compound has demonstrated a remarkable spectrum of biological activities, positioning it as a lead compound for the development of new therapies for a variety of diseases.

Anti-inflammatory Activity

This compound and related compounds from Calophyllum species exhibit significant anti-inflammatory properties. In-vitro studies have demonstrated the ability of extracts containing this compound to inhibit key inflammatory enzymes and stabilize cellular membranes.

Table 1: In Vitro Anti-inflammatory Activity of Calophyllum inophyllum Fruit Extract

| Assay | Concentration (µg/mL) | % Inhibition | Reference |

| Cyclooxygenase (COX) Inhibition | 50 | 77% | [1] |

| Lipooxygenase (LOX) Inhibition | 50 | 88% | [1] |

In vivo studies have further substantiated these findings. Ethanol extracts of Calophyllum inophyllum stem bark and seeds, which contain this compound, have been shown to reduce paw edema in a Freund's adjuvant-induced arthritis rat model.

Anticancer Activity

The anticancer potential of this compound and other constituents of Calophyllum has been evaluated against various cancer cell lines. While specific IC50 values for pure this compound are not extensively reported, extracts containing this compound have shown cytotoxic effects. For instance, an ethanolic leaf extract of C. inophyllum demonstrated an IC50 value of 120 µg/mL against MCF-7 breast cancer cells[2]. Further investigation into the specific activity of isolated this compound is warranted.

Antimicrobial Activity

This compound is considered one of the main bioactive components contributing to the antimicrobial properties of tamanu oil[3]. While comprehensive MIC values for purified this compound are limited in the available literature, studies on related compounds and extracts from Calophyllum species indicate a broad spectrum of activity against various pathogens. For example, brasiliensic acid, a related compound, was tested against a panel of bacteria and yeasts, though it did not show significant activity at the tested concentrations[4][5]. Further studies are needed to determine the specific antimicrobial spectrum and potency of this compound.

Wound Healing Activity

The wound healing properties of this compound and its derivatives are among their most well-documented activities. Calophyllolide, a structurally similar compound, has been shown to significantly promote wound closure in a mouse model[6][7][8]. This is achieved through the modulation of the inflammatory response, including the downregulation of pro-inflammatory cytokines and the promotion of M2 macrophage polarization[6][7][8].

Table 2: Effect of Calophyllolide on Inflammatory Cytokine Expression in Wound Healing

| Cytokine | Treatment | Effect | Reference |

| IL-1β | Calophyllolide | Downregulation | [6] |

| IL-6 | Calophyllolide | Downregulation | [6] |

| TNF-α | Calophyllolide | Downregulation | [6] |

| IL-10 | Calophyllolide | Upregulation | [6] |

Antidyslipidemic Activity

A mixture of this compound and isothis compound has demonstrated dose-dependent lipid-lowering activity in a Triton WR-1339-induced hyperlipidemia model in rats[9]. This suggests a potential role for this compound in the management of dyslipidemia and related cardiovascular diseases.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit protein-denaturing enzymes.

-

Principle: The inhibition of trypsin-induced caseinolysis is measured spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (25 mM, pH 7.4), trypsin, and the test compound (this compound).

-

Incubate the mixture at 37°C for 5 minutes.

-

Add casein solution (0.8% w/v) and incubate for an additional 20 minutes.

-

Terminate the reaction by adding perchloric acid (70% v/v).

-

Centrifuge and measure the absorbance of the supernatant to determine the extent of caseinolysis.

-

Diclofenac sodium is typically used as a positive control.

-

This assay assesses the ability of a compound to stabilize erythrocyte membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.

-

Principle: The inhibition of heat- or hypotonicity-induced hemolysis of HRBCs is measured spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing a phosphate buffer, hyposaline, HRBC suspension (10% v/v), and the test compound.

-

Incubate at 37°C for 30 minutes and then centrifuge.

-

Measure the absorbance of the supernatant at 560 nm to quantify the hemoglobin release.

-

The percentage of membrane stabilization is calculated relative to a control without the test compound.

-

In Vivo Wound Healing Assay

-

Model: Full-thickness excisional wounds are created on the dorsal side of mice.

-

Procedure:

-

Anesthetize the animals and create a circular wound of a defined diameter.

-

Topically apply the test compound (e.g., this compound formulation) to the wound daily.

-

Monitor wound closure by measuring the wound area at regular intervals.

-

At specific time points, collect tissue samples for histological analysis (e.g., H&E and Masson's trichrome staining) and biochemical assays (e.g., cytokine levels, myeloperoxidase activity).

-

Triton WR-1339-Induced Hyperlipidemia Model

-

Model: This is a widely used model to screen for hypolipidemic agents.

-

Procedure:

-

Induce hyperlipidemia in rats by a single intraperitoneal injection of Triton WR-1339 (200-400 mg/kg).

-

Administer the test compound orally at various doses.

-

Collect blood samples at different time points (e.g., 7 and 18 hours) after Triton injection.

-

Analyze serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are underpinned by its interaction with various cellular signaling pathways.

Anti-inflammatory and Wound Healing Pathways

The anti-inflammatory and wound healing effects of this compound and related compounds are mediated, in part, by the modulation of cytokine production. By downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and upregulating the anti-inflammatory cytokine IL-10, this compound can help to resolve inflammation and promote tissue repair. Furthermore, it influences macrophage polarization, shifting the balance from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype.

PI3K/Akt and ERK1/2 Signaling in Glucose Metabolism

A diastereomeric mixture of this compound and isothis compound has been shown to stimulate glucose uptake in skeletal muscle cells. This effect involves the activation of the PI3K/Akt and ERK1/2 signaling pathways, leading to the translocation of GLUT4 to the plasma membrane. This suggests a potential therapeutic application for this compound in the management of insulin resistance and type 2 diabetes.

Experimental Workflows

Visualizing the experimental workflows can aid in the design and replication of studies on this compound.

Conclusion and Future Directions

This compound stands out as a natural compound with significant therapeutic potential across multiple domains. Its well-documented anti-inflammatory and wound healing properties, coupled with promising indications of anticancer, antimicrobial, and antidyslipidemic activities, make it a compelling candidate for further drug development.

Future research should focus on:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation of pure this compound to facilitate rigorous pharmacological and toxicological studies.

-

Quantitative SAR: Systematic evaluation of the structure-activity relationships of this compound and its derivatives to identify more potent and selective analogs.

-

Mechanism of Action: In-depth investigation into the molecular targets and signaling pathways modulated by this compound for each of its biological activities.

-

Pharmacokinetics and Safety: Comprehensive preclinical studies to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of this compound.

-

Clinical Translation: Well-designed clinical trials to assess the efficacy and safety of this compound-based therapies in human populations.

The continued exploration of this compound holds great promise for the discovery of novel and effective treatments for a range of human diseases. This technical guide serves as a catalyst for such endeavors, providing a solid foundation for future research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. doc-developpement-durable.org [doc-developpement-durable.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Calophyllic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Calophyllic acid, a complex chromanone derivative isolated from plants of the Calophyllum genus. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development efforts.

Introduction

This compound, along with its isomer isothis compound, is a secondary metabolite found in various Calophyllum species. Traditionally, extracts from these plants have been used in folk medicine for a range of ailments, including inflammation, infections, and skin conditions. Modern scientific investigation has begun to explore the bioactive properties of isolated constituents like this compound, revealing its potential in several therapeutic areas. This guide focuses exclusively on the reported in vitro data to provide a foundational understanding of its biological activities at the cellular and molecular level.

Quantitative Data Presentation

The primary in vitro activity reported for this compound is its potent antifilarial effect. Other activities, such as anti-HIV and cytotoxic effects, have been investigated, but current data suggests this compound is largely inactive or significantly less active in these areas compared to other natural compounds.

Table 1: Summary of In Vitro Antifilarial Activity of this compound

| Bioassay | Target Organism | Test Substance | Key Metric | Value | Reference |

| Motility Assay | Brugia malayi (Adult worms) | This compound + Isothis compound mixture | IC₅₀ | 2.1 µg/mL | [1] |

| Motility Assay | Brugia malayi (Microfilariae) | This compound + Isothis compound mixture | IC₅₀ | 5.5 µg/mL | [1] |

| Motility Assay | Brugia malayi | This compound + Isothis compound mixture | MIC | 15.6 µg/mL | [1] |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the substance that causes 50% inhibition of parasite motility. MIC (Minimum Inhibitory Concentration): The lowest concentration of the substance that inhibits visible parasite motility.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. This section outlines the protocols for the key in vitro assays referenced in the literature concerning this compound and related compounds.

Antifilarial Motility Assay (vs. Brugia malayi)

This protocol is based on the methods used to determine the antifilarial activity of the this compound and isothis compound mixture[1].

-

Organism Maintenance : Adult Brugia malayi worms are isolated from the peritoneal cavities of infected gerbils (Meriones unguiculatus) and washed in RPMI-1640 medium supplemented with antibiotics. Microfilariae (mf) are collected from the peritoneal fluid and purified.

-

Assay Setup : The assay is performed in 24-well plates. Each well contains RPMI-1640 medium, one adult female worm or approximately 50-100 microfilariae.

-

Compound Preparation : A stock solution of the this compound mixture is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve final test concentrations (e.g., ranging from 1.5 to 100 µg/mL), ensuring the final DMSO concentration in the wells is non-toxic to the parasites (typically ≤0.5%).

-

Incubation : The plates are incubated at 37°C in a 5% CO₂ environment for 48 hours.

-

Motility Assessment : Worm motility is observed under an inverted microscope at various time points (e.g., 24h, 48h). Motility scores are assigned on a scale from 4 (vigorous, normal movement) to 0 (complete loss of motility/death).

-

Data Analysis : The percentage of motility inhibition is calculated relative to a negative control (medium with DMSO). The IC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration and performing a non-linear regression analysis.

Cytotoxicity Assay (MTT-Based)

While this compound itself has not shown significant cytotoxicity in preliminary screens, this general protocol is standard for evaluating the antiproliferative effects of natural compounds[2].

-

Cell Culture : Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of this compound (dissolved in DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive DMSO vehicle alone.

-

MTT Addition : After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours.

-

Formazan Solubilization : The MTT solution is removed, and the purple formazan crystals formed by viable cells are dissolved in 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage relative to the control. The IC₅₀ value is calculated from the dose-response curve.

Anti-HIV Reverse Transcriptase (RT) Assay

Although studies indicate this compound is inactive, this protocol describes the standard method for screening compounds against HIV-1 RT[1].

-

Assay Principle : This is typically a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme.

-

Reaction Setup : The reaction is conducted in streptavidin-coated microplates. Each well contains a template/primer hybrid (e.g., poly(A) x oligo(dT)), recombinant HIV-1 RT enzyme, and a mixture of nucleotides including DIG-labeled dUTP.

-

Inhibitor Addition : Test compounds (this compound) at various concentrations are added to the wells. A known non-nucleoside reverse transcriptase inhibitor (NNRTI) like Nevirapine is used as a positive control.

-

Incubation : The plate is incubated for 1-2 hours at 37°C to allow for DNA synthesis.

-